molecular formula C14H7F6NO2 B13502137 2,2-Difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid

2,2-Difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid

Cat. No.: B13502137
M. Wt: 335.20 g/mol
InChI Key: USRZATXEMLJPJV-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid is a fluorinated organic compound that features a pyridine ring substituted with multiple fluorine atoms. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of multiple fluorine atoms. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyridine derivatives using reagents such as fluorine gas (F₂) or other fluorinating agents under controlled conditions . The reaction conditions often require specific temperatures and solvents to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process must be carefully controlled to ensure safety and efficiency, given the highly reactive nature of fluorine.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions:

    Fluorinating Agents: Such as fluorine gas (F₂) or other fluorinating reagents.

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2,2-Difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid involves its interaction with molecular targets and pathways influenced by its fluorinated structure. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine derivative with fewer fluorine atoms.

    2,6-Difluoropyridine: Another fluorinated pyridine with two fluorine atoms at specific positions.

    Trifluoromethylpyridine: A pyridine derivative with a trifluoromethyl group.

Uniqueness: 2,2-Difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid is unique due to its combination of multiple fluorine atoms and the specific arrangement of these atoms on the pyridine ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C14H7F6NO2

Molecular Weight

335.20 g/mol

IUPAC Name

2,2-difluoro-2-[6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl]acetic acid

InChI

InChI=1S/C14H7F6NO2/c15-9-6-7(14(18,19)20)4-5-8(9)10-2-1-3-11(21-10)13(16,17)12(22)23/h1-6H,(H,22,23)

InChI Key

USRZATXEMLJPJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(C(=O)O)(F)F)C2=C(C=C(C=C2)C(F)(F)F)F

Origin of Product

United States

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